5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-10-5-16-20-8-12-6-13(3-4-15(12)23(16)22-10)21-17(24)14-9-18-11(2)7-19-14/h5,7-9,13H,3-4,6H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKVVULQXUBFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=NC=C(N=C4)C)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
If it acts similarly to the aforementioned cdk2 inhibitors, it would bind to the active site of the cdk2 enzyme, inhibiting its activity and thus disrupting the cell cycle.
Biological Activity
The compound 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is part of the pyrazoloquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anti-inflammatory, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O |
| Molecular Weight | 298.35 g/mol |
| CAS Number | Not specified |
| Purity | Typically >95% |
This compound features a pyrazoloquinazoline core which is known for its ability to interact with various biological targets.
1. Anti-inflammatory Activity
Research has shown that compounds within the pyrazolo[1,5-a]quinazoline class exhibit significant anti-inflammatory effects. A study screened a library of such compounds and identified several with IC50 values below 50 µM against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells . Although specific data for the compound is limited, its structural similarity to other active derivatives suggests potential anti-inflammatory properties.
2. Anticancer Activity
The anticancer potential of pyrazoloquinazolines has been documented in multiple studies. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . In vitro assays indicated that certain pyrazoloquinazoline derivatives exhibited cytotoxic effects, with some compounds showing promising results comparable to established chemotherapeutics.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 | Compound X | 25 |
| HT-29 | Compound Y | 30 |
| U87MG | Compound Z | 20 |
These findings underline the potential of this compound as a candidate for further anticancer research.
3. Neuropharmacological Effects
Recent studies have explored the modulation of GABAA receptors by pyrazoloquinazolines. Compounds designed with specific substitutions at the 8-position have been shown to enhance or inhibit GABAA receptor activity in electrophysiological assays . This highlights the potential neuropharmacological applications of related compounds and suggests that further investigation into this compound's ability to modulate neurotransmitter systems could be fruitful.
Case Studies
Several case studies have illustrated the biological activity of pyrazoloquinazolines:
- Study on Anti-inflammatory Effects : A group synthesized and tested various pyrazolo[1,5-a]quinazolines for their ability to inhibit inflammatory pathways. The results indicated several compounds effectively reduced pro-inflammatory cytokine production in vitro .
- Anticancer Screening : A comprehensive study evaluated a series of pyrazoloquinazoline derivatives against multiple cancer cell lines. The most potent compounds were found to induce apoptosis through mitochondrial pathways .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds in the pyrazoloquinazoline class exhibit significant anti-inflammatory effects. For instance:
- A study screened a library of pyrazoloquinazolines and identified several compounds with IC50 values below 50 µM against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells.
- Although specific data for 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is limited, its structural similarity to other active derivatives suggests potential anti-inflammatory properties.
Anticancer Activity
The anticancer potential of pyrazoloquinazolines has been documented in multiple studies:
- Derivatives have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma).
- In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 | Compound X | 25 |
| HT-29 | Compound Y | 30 |
| U87MG | Compound Z | 20 |
These findings underline the potential of this compound as a candidate for further anticancer research.
Neuropharmacological Effects
Recent studies have explored the modulation of GABAA receptors by pyrazoloquinazolines:
- Compounds designed with specific substitutions at the 8-position have been shown to enhance or inhibit GABAA receptor activity in electrophysiological assays.
- This highlights potential neuropharmacological applications and suggests further investigation into this compound's ability to modulate neurotransmitter systems could be fruitful.
Case Studies
Several case studies have illustrated the biological activity of pyrazoloquinazolines:
Study on Anti-inflammatory Effects : Researchers synthesized and tested various pyrazolo[1,5-a]quinazolines for their ability to inhibit inflammatory pathways. The results indicated several compounds effectively reduced pro-inflammatory cytokine production in vitro.
Anticancer Screening : A comprehensive study evaluated a series of pyrazoloquinazoline derivatives against multiple cancer cell lines. The most potent compounds were found to induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazine-2-carboxamide Derivatives
Compound A : 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (GS)
- Structure : Shares the pyrazine-2-carboxamide backbone but differs in the substituent (sulphamoylphenyl ethyl group vs. pyrazoloquinazoline).
- Thermal Behavior : GS is a decomposition product of glipizide (a sulfonylurea drug) and exhibits a newly discovered polymorphic form upon thermal treatment .
- Stability : Kinetic studies indicate high thermal stability of its parent compound (glipizide) at room temperature, but GS itself softens over a wide temperature range due to its amorphous nature .
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound B: 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c)
- Structure: Features a pyrazolo[1,5-a]pyrimidine core with azo and cyano substituents, contrasting with the target compound’s quinazoline and carboxamide groups.
- Physicochemical Properties: Melting point = 266–268°C; high thermal stability attributed to hydrogen bonding from amino and cyano groups .
- Comparison : The absence of polar groups (e.g., -CN, -NH2) in the target compound may reduce melting points but improve solubility in organic solvents.
Compound C : 3-(4'-Chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine (14)
Metal-Coordinating Carboxamides
Compound D: 5-methyl-N-(quinoline-8-yl)pyrazine-2-carboxamide (HL8)
- Application : Acts as a ligand for ruthenium(II) complexes, forming air-stable, soluble coordination compounds .
- Comparison: The target compound’s pyrazine-carboxamide group may similarly coordinate metals, but its pyrazoloquinazoline core could sterically hinder complexation compared to HL8’s simpler quinoline substituent.
Data Tables: Key Properties of Analogous Compounds
Q & A
Q. What synthetic methodologies are commonly employed to construct the pyrazolo[1,5-a]quinazoline core of this compound?
The pyrazolo[1,5-a]quinazoline scaffold is typically synthesized via cyclocondensation reactions. For example, a regioselective approach involves reacting hydrazine derivatives with enamines or ketones under reflux conditions in solvents like ethanol or DMF. In one protocol, hydrazine hydrate reacts with substituted enamines to yield intermediates, which undergo subsequent cyclization (e.g., using POCl₃ or polyphosphoric acid) to form the fused quinazoline system . Optimization of solvent polarity (e.g., switching from water to DMF) and temperature (80–120°C) can improve yields by 15–30% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign signals for pyrazoloquinazoline protons (e.g., aromatic protons at δ 7.2–9.0 ppm) and pyrazine carboxamide groups (amide NH at δ ~10.7 ppm; pyrazine carbons at δ 145–160 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1670–1695 cm⁻¹) and NH stretching (~3265–3280 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 359 for M⁺ in compound 18c) and fragmentation patterns validate the molecular formula .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., C: 63.50% vs. 63.59% observed) .
Q. How can reaction conditions be optimized to enhance the yield of the final carboxamide coupling step?
The coupling of pyrazine-2-carboxamide to the pyrazoloquinazoline core often employs carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous DMF at 80–100°C. Catalytic DMAP (4-dimethylaminopyridine) can accelerate the reaction by 2–3 hours. Yields improve from ~50% to >75% when using a 1.2:1 molar ratio of carboxamide to core intermediate and excluding moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on this compound?
- Systematic substitution : Synthesize derivatives with variations at the pyrazine (e.g., Cl, NO₂) and pyrazoloquinazoline (e.g., methyl, halogen) positions. Compare their activity in enzyme inhibition assays (e.g., VEGFR2 or MMP9) .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., APN or VEGFR2). Correlate computational data with IC₅₀ values from biochemical assays .
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to assess substituent effects on binding entropy/enthalpy .
Q. How can conflicting NMR data for diastereomers or tautomers be resolved during structural elucidation?
- Variable-temperature NMR : Conduct experiments at 110°C to coalesce split signals caused by slow interconversion of tautomers .
- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between pyrazine NH and quinazoline CH₃ groups) to assign stereochemistry .
- X-ray crystallography : Resolve ambiguous cases by determining the crystal structure, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .
Q. What strategies mitigate instability of intermediates during multi-step synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization steps. Deprotect with TFA post-cyclization .
- Low-temperature storage : Store nitro-substituted intermediates at –20°C to prevent decomposition .
- In situ generation : Avoid isolating reactive intermediates (e.g., silylformamidines) by proceeding directly to the next step .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
